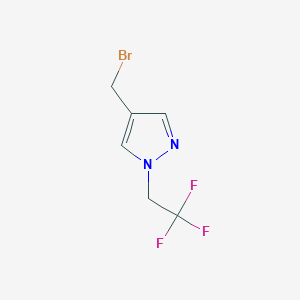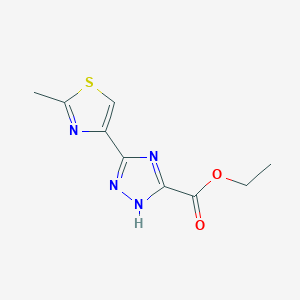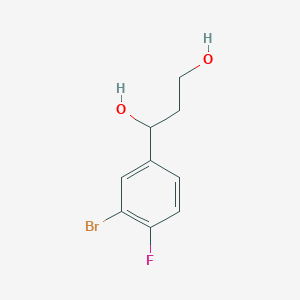
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpropane, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.
Reduction: The intermediate product is then subjected to reduction conditions to convert it into the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, thereby modulating their activity. The propanediol moiety may also contribute to the compound’s overall bioactivity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-fluorophenyl)hydrazine hydrochloride
- 3-Bromo-4-fluorophenylboronic acid
- (S)-(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol
Uniqueness
(S)-1-(3-Bromo-4-fluorophenyl)-1,3-propanediol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or bioactivity profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
862188-32-7 |
|---|---|
Molecular Formula |
C9H10BrFO2 |
Molecular Weight |
249.08 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10BrFO2/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
InChI Key |
AFRLUMQCUGPCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



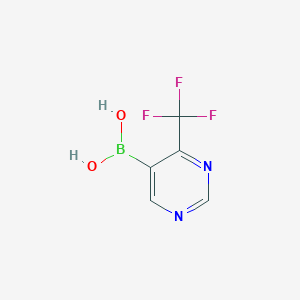
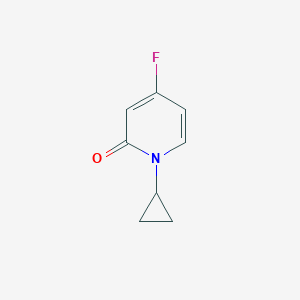
![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
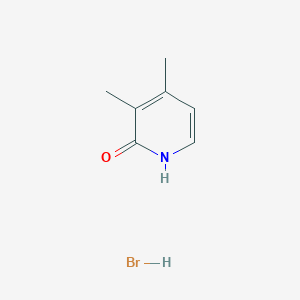
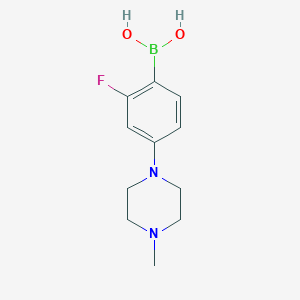
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
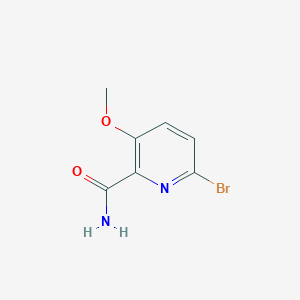
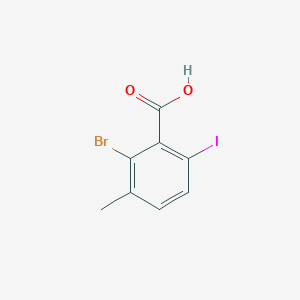

![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)
